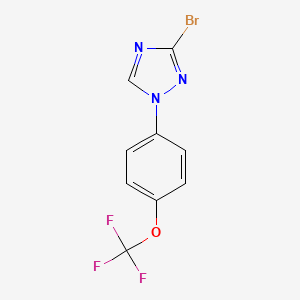
3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole
Overview
Description
3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H5BrF3N3O and its molecular weight is 308.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H7BrF3N3O and a molecular weight of approximately 308.05 g/mol. Its unique structure incorporates a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and interactions with biological targets. The dihedral angle between the benzene and triazole rings is 23.17°, suggesting specific spatial orientations that may enhance its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that this compound can inhibit various bacterial strains. For example, in vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Antifungal Activity
The compound also shows promising antifungal properties. In a study evaluating various triazole derivatives, it was found that this compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .
Anticancer Potential
Recent investigations into the anticancer potential of this compound have yielded encouraging results. In vitro assays demonstrated that it can significantly inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
| A549 | 18 | Apoptosis and necrosis |
Case Studies
A recent study evaluated the effects of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that compounds similar to this compound could reduce TNF-α production by up to 60%, suggesting potential anti-inflammatory effects alongside their antimicrobial properties .
Additionally, another case study focused on the compound’s interaction with specific enzymes involved in cancer progression. It demonstrated that the bromine and trifluoromethoxy substitutions enhance binding affinity to target proteins, which could be pivotal in developing targeted therapies for cancer .
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O/c10-8-14-5-16(15-8)6-1-3-7(4-2-6)17-9(11,12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRNUBKKHEVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














